Cefpirome sulfate is a broad-spectrum cephalosporin antibiotic that is primarily used to treat various bacterial infections. It belongs to the fourth generation of cephalosporins, which are known for their enhanced activity against gram-negative bacteria and stability against beta-lactamases. This compound is particularly effective in treating severe infections, including those caused by resistant strains of bacteria.
Cefpirome sulfate is synthesized from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin antibiotics. Its classification falls under the category of beta-lactam antibiotics, which also includes penicillins and other cephalosporins. Cefpirome sulfate is recognized for its efficacy against a wide range of pathogens, making it a valuable option in clinical settings.
The synthesis of cefpirome sulfate involves several steps that can vary based on the specific method employed. Two notable synthesis methods are highlighted:
Cefpirome sulfate has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The chemical formula for cefpirome sulfate is CHNOS.
Cefpirome sulfate undergoes various chemical reactions that are significant for its functionality as an antibiotic:
Cefpirome sulfate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for cell wall integrity:
Cefpirome sulfate is utilized in various medical applications:
The cephalosporin class evolved through strategic molecular modifications to overcome β-lactamase-mediated resistance. First-generation agents (e.g., cephalexin) primarily targeted Gram-positive bacteria but showed limited Gram-negative coverage. Subsequent generations addressed this gap: Second-generation cephalosporins (e.g., cefuroxime) exhibited enhanced Gram-negative activity, while third-generation compounds (e.g., ceftazidime) further expanded coverage against Enterobacteriaceae. Fourth-generation cephalosporins, including cefpirome sulfate (C22H22N6O5S2) and cefepime, emerged in the 1990s as "extended-spectrum" agents characterized by:
Cefpirome sulfate (trade names: Cefrom, Keiten) shares the cephem core structure but features a distinct cyclopenta[b]pyridinium moiety at position C-3 and a 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido group at position C-7. This configuration confers resistance to plasmid-mediated TEM/SHV β-lactamases while maintaining affinity for penicillin-binding proteins (PBPs) in diverse pathogens [1] [7].
Table 1: Key Fourth-Generation Cephalosporins
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Antimicrobial Spectrum |
---|---|---|---|---|
Cefpirome sulfate | C22H22N6O5S2 | 514.58 | Cyclopenta[b]pyridinium at C-3; Aminothiazol methoxyimino at C-7 | P. aeruginosa, Enterobacteriaceae, MSSA, S. pneumoniae |
Cefepime | C19H24N6O5S2 | 480.56 | N-methylpyrrolidine at C-3; Aminothiazol methoxyimino at C-7 | Similar to cefpirome with enhanced Enterobacter coverage |
Cefpirome sulfate addresses critical gaps in empiric therapy for severe infections:
Table 2: Global Market Dynamics for Cefpirome Sulfate (2024–2033 Projections)
Region | 2024 Market Size (USD Billion) | Projected 2033 Market Size (USD Billion) | CAGR | Key Growth Drivers |
---|---|---|---|---|
United States | 0.12 | 0.20 | 6.5% | Hospital-acquired infections; aging population |
Japan | 0.07 | 0.10 | 5.0% | Multidrug-resistant pathogens; advanced healthcare infrastructure |
Asia-Pacific API | Not specified | Significant expansion | >10% | Manufacturing cost advantages; antibiotic resistance prevalence |
This analysis focuses on three understudied aspects of cefpirome sulfate:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7